molecular formula C17H20N4O B4473686 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL

2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL

Cat. No.: B4473686
M. Wt: 296.37 g/mol
InChI Key: QCIFNPYKZLGOSH-UHFFFAOYSA-N
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Description

2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL is a complex organic compound with a unique structure that includes a pyrrolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyridazine core, followed by functionalization to introduce the amino and ethanol groups. Common synthetic methods include nucleophilic substitution, cyclization reactions, and reduction processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridazine derivatives with varying substituents. Examples include:

  • 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-PROPANOL
  • 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-BUTANOL

Uniqueness

The uniqueness of 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL lies in its specific substituents and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-c]pyridazin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11-4-6-14(7-5-11)21-13(3)12(2)16-15(18-8-9-22)10-19-20-17(16)21/h4-7,10,22H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIFNPYKZLGOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2N=NC=C3NCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL
Reactant of Route 2
Reactant of Route 2
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL
Reactant of Route 3
Reactant of Route 3
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL
Reactant of Route 4
Reactant of Route 4
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL
Reactant of Route 5
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL
Reactant of Route 6
Reactant of Route 6
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL

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